1-Butanesulfonyl chloride is an organosulfur compound with the chemical formula and a CAS number of 2386-60-9. It is classified as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group () attached to a chlorine atom. This compound appears as a colorless to pale yellow liquid and is known for its strong reactivity, particularly with water, leading to the release of toxic gases such as hydrogen chloride. It is primarily utilized in organic synthesis and as a reagent in various
1-Butanesulfonyl chloride can be synthesized through various methods:
1-Butanesulfonyl chloride finds applications primarily in:
Interaction studies involving 1-butanesulfonyl chloride focus on its reactivity profile with various nucleophiles. The compound's ability to react with amino acids, peptides, and proteins has been explored to understand its potential effects on biological systems. Such studies are crucial for assessing safety profiles and potential applications in drug development .
Several compounds share structural similarities with 1-butanesulfonyl chloride. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Methanesulfonyl chloride | Smallest member; used in similar reactions | |
| Ethanesulfonyl chloride | Slightly larger; retains similar reactivity | |
| Benzenesulfonyl chloride | Aromatic; used extensively in organic synthesis | |
| Propanesulfonyl chloride | Intermediate size; exhibits similar reactivity |
1-Butanesulfonyl chloride is unique due to its balance between molecular size and reactivity, making it suitable for specific applications where larger or smaller sulfonyl chlorides may not be effective. Its ability to facilitate the formation of complex organic molecules while being less sterically hindered than larger counterparts allows for diverse synthetic pathways .
1-Butanesulfonyl chloride (CAS 2386-60-9) emerged as a compound of interest in the early 20th century during investigations into organosulfur chemistry. Initial synthetic routes were developed by Douglass and Johnson in 1938, who characterized its reactivity through reactions with ammonia to form sulfonamides. Subsequent work by Lee and Dougherty in 1940 expanded its utility in oxidative chlorination processes, particularly in the conversion of sulfur-containing compounds to sulfonyl chlorides. These foundational studies established 1-butanesulfonyl chloride as a versatile reagent for modifying organic molecules, paving the way for its adoption in pharmaceutical and materials science research.
As a sulfonyl chloride, 1-butanesulfonyl chloride serves as a critical electrophilic reagent for introducing sulfonate groups into organic frameworks. Its primary synthetic value lies in:
The compound’s linear butyl chain balances reactivity and steric accessibility, making it preferable to bulkier analogs like benzenesulfonyl chloride in certain applications.
1-Butanesulfonyl chloride belongs to the sulfonyl chloride subclass of organosulfur compounds, characterized by the −SO₂Cl functional group. Key structural and functional comparisons include:
| Compound | Formula | Key Features |
|---|---|---|
| 1-Butanesulfonyl chloride | C₄H₉ClO₂S | Linear alkyl chain; moderate reactivity |
| Methanesulfonyl chloride | CH₃SO₂Cl | Smaller alkyl group; higher electrophilicity |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Aromatic ring; enhanced stability but lower solubility in polar solvents |
Unlike thiols or disulfides, sulfonyl chlorides like 1-butanesulfonyl chloride exhibit strong electrophilicity due to the electron-withdrawing sulfonyl group, enabling nucleophilic substitution at the sulfur center.
Recent advancements have broadened the scope of 1-butanesulfonyl chloride in synthetic and applied chemistry:
Ongoing studies focus on optimizing its reactivity under green chemistry conditions, such as using water as a solvent or recyclable catalysts.
1-Butanesulfonyl chloride is synthesized via two primary routes:
Recent innovations include microwave-assisted reactions, reducing synthesis times from hours to minutes while maintaining yields above 90%.
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular weight | 156.63 g/mol |
| Boiling point | 80–81°C at 9 mmHg |
| Density | 1.208 g/mL at 25°C |
| Refractive index | 1.454 |
| Solubility | Decomposes in water; soluble in ether, benzene |
The compound’s moisture sensitivity necessitates anhydrous handling, as hydrolysis produces corrosive HCl gas.
1-Butanesulfonyl chloride enhances polymer networks by:
In heterogeneous catalysis, it functionalizes silica supports to anchor metal nanoparticles, enhancing catalytic activity in hydrogenation reactions. Its role in oxidative cleavage reactions aligns with sustainable chemistry goals by minimizing toxic byproducts.
1-Butanesulfonyl chloride exists as a liquid at room temperature, presenting as a colorless to light yellow or light orange clear liquid [1] [2] [3]. The compound exhibits a characteristic pungent odor and demonstrates lachrymatory properties (tear-inducing characteristics) [4]. The liquid maintains its physical state across standard laboratory conditions, with specific storage requirements including protection from moisture due to its moisture-sensitive nature [2] [5]. The compound's appearance can vary slightly depending on purity and storage conditions, typically ranging from completely colorless to pale yellow tints [6] [7] [8].
1-Butanesulfonyl chloride demonstrates characteristic thermal transition points that define its phase behavior. The melting point has been consistently reported at -25°C to -29°C [9] [10] [3] [11] [12] [13], with most sources converging on -25°C [11] [12]. This low melting point ensures the compound remains liquid under standard ambient conditions.
The vapor pressure characteristics of 1-Butanesulfonyl chloride demonstrate temperature dependence with reported values of 0.5 mmHg at 20°C [1] [4] [15] [16] and 0.3±0.3 mmHg at 25°C [14]. These relatively low vapor pressure values indicate moderate volatility under ambient conditions, which has implications for handling procedures and storage requirements. The vapor pressure data supports classification of the compound as having moderate evaporation rates under standard laboratory conditions [17].
1-Butanesulfonyl chloride exhibits thermal stability under controlled conditions but demonstrates specific decomposition pathways when exposed to elevated temperatures or incompatible materials. Thermal decomposition occurs under high-temperature conditions, producing hazardous products including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas [18] [19] [20]. The compound remains stable under proper storage conditions but should be protected from open flames, excess heat, and hot surfaces [18] [19].
The enthalpy of vaporization has been documented through NIST data, with values ranging from 55.7 kJ/mol at standard conditions to 52.9 kJ/mol at elevated temperatures (388 K) [21]. Additional vaporization enthalpy measurements include 60.2 kJ/mol at 268 K, indicating temperature-dependent thermodynamic behavior [21].
The density of 1-Butanesulfonyl chloride has been consistently measured at 1.208 g/mL at 25°C [1] [4] [22] [15] across multiple sources, with alternative expressions as 1.2±0.1 g/cm³ [9] [14] and specific gravity of 1.22 at 20/20°C [2] [11] [5] [23]. This density value indicates the compound is approximately 20% denser than water, which affects its behavior in aqueous systems and separation processes.
Regarding viscosity parameters, limited data are available in the literature. Most safety data sheets and technical specifications indicate that kinematic and dynamic viscosity data are not available [24] for this compound. This absence of comprehensive viscosity data represents a gap in the complete physicochemical characterization of 1-Butanesulfonyl chloride.
1-Butanesulfonyl chloride demonstrates unique solubility characteristics, particularly its reaction with water. The compound decomposes in contact with water, liberating toxic gases [25] [4] [18] [15] [26]. This hydrolytic instability prevents traditional aqueous solubility measurements and necessitates anhydrous handling procedures.
The water decomposition reaction generates hydrogen chloride gas and other toxic byproducts [18] [19], making the compound unsuitable for aqueous applications. This reactivity with moisture extends to atmospheric humidity, requiring storage under inert gas conditions [2] [5] and in moisture-resistant containers [18].
Limited data suggest compatibility with organic solvents, though specific solubility parameters in non-aqueous media require further characterization. The compound's organic nature and sulfonyl chloride functionality suggest potential solubility in aprotic organic solvents, but quantitative data are not readily available in the current literature.
The refractive index of 1-Butanesulfonyl chloride has been measured across multiple sources with slight variations in reported values. The primary measurements include 1.451 [14], 1.454-1.4565 [17], 1.4535-1.4575 at 20°C [6] [7], 1.456 [3], 1.46 [2] [5] [23], and 1.4560 [27]. The consensus value appears to center around 1.451-1.456 at 20°C with sodium D-line illumination (589 nm) [7] [8].
These refractive index values indicate the compound's optical density relative to air and provide important information for optical applications and analytical identification. The refractive index falls within the typical range for organic compounds containing sulfur and chlorine substituents, consistent with its molecular structure and electronic properties.
Infrared spectroscopic properties have been documented, with the compound showing conformance to standard infrared spectral patterns [7] [8]. Specific absorption characteristics include bands corresponding to sulfonyl group vibrations, though detailed spectroscopic analysis extends beyond the scope of physicochemical property characterization.
1-Butanesulfonyl chloride exhibits a flash point of 79.4±0.0°C (175°F) [9] [1] [10] [3] [4] [12] [22] [15], classifying it as a combustible liquid under safety regulations [18] [23] [20]. This flash point places the compound in Category 4 for flammable liquids according to GHS classification systems [18].
Combustion characteristics include the production of hazardous decomposition products when exposed to fire conditions. Hazardous combustion products generated include carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas [18] [19] [20]. These toxic emissions necessitate appropriate fire suppression methods and respiratory protection during emergency response.
The compound demonstrates combustible material behavior, with containers potentially exploding when heated [20]. Recommended fire suppression methods include dry sand, dry chemical, or alcohol-resistant foam [28] [23], while avoiding water-based suppression due to the compound's water reactivity.
Corrosive;Acute Toxic;Irritant